(4-Chloro-2-fluorobenzyl) methanesulfonate
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Overview
Description
(4-Chloro-2-fluorobenzyl) methanesulfonate is an organic compound with the molecular formula C8H8ClFO3S and a molecular weight of 238.66. This compound is characterized by the presence of a chloro and fluoro substituent on a benzyl group, which is further attached to a methanesulfonate group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-fluorobenzyl) methanesulfonate typically involves the reaction of (4-Chloro-2-fluorobenzyl) alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
(4-Chloro-2-fluorobenzyl) alcohol+Methanesulfonyl chloride→(4-Chloro-2-fluorobenzyl) methanesulfonate+Hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-fluorobenzyl) methanesulfonate primarily undergoes nucleophilic substitution reactions due to the presence of the methanesulfonate group, which is a good leaving group. Common reactions include:
Nucleophilic Substitution (S_N2): This reaction involves the replacement of the methanesulfonate group by a nucleophile, such as an amine or an alkoxide.
Reduction: The compound can be reduced to (4-Chloro-2-fluorobenzyl) alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or primary amines are used under basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as (4-Chloro-2-fluorobenzyl) azide or (4-Chloro-2-fluorobenzyl) amine.
Reduction: The major product is (4-Chloro-2-fluorobenzyl) alcohol.
Scientific Research Applications
(4-Chloro-2-fluorobenzyl) methanesulfonate is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of (4-Chloro-2-fluorobenzyl) methanesulfonate involves its role as an electrophile in nucleophilic substitution reactions. The methanesulfonate group acts as a leaving group, allowing nucleophiles to attack the benzyl carbon. This reaction is facilitated by the electron-withdrawing effects of the chloro and fluoro substituents, which stabilize the transition state.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-2-fluorobenzyl) chloride
- (4-Chloro-2-fluorobenzyl) bromide
- (4-Chloro-2-fluorobenzyl) iodide
Uniqueness
(4-Chloro-2-fluorobenzyl) methanesulfonate is unique due to the presence of the methanesulfonate group, which is a better leaving group compared to halides. This makes it more reactive in nucleophilic substitution reactions, allowing for a broader range of chemical transformations.
Properties
IUPAC Name |
(4-chloro-2-fluorophenyl)methyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO3S/c1-14(11,12)13-5-6-2-3-7(9)4-8(6)10/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVCITXYZKEIKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1=C(C=C(C=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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